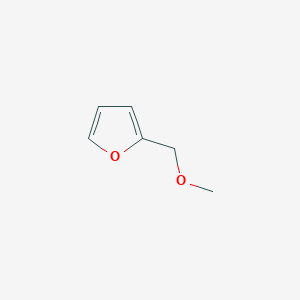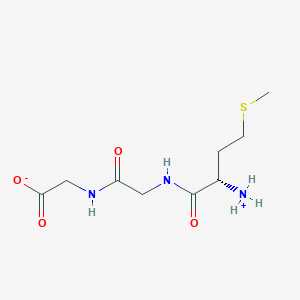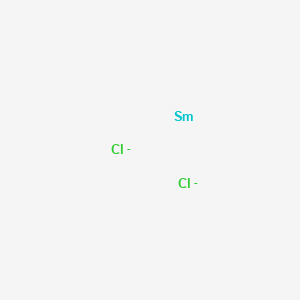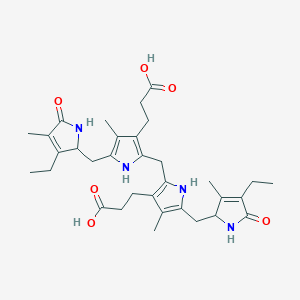
2-(Méthoxyméthyl)furane
Vue d'ensemble
Description
2-(Methoxymethyl)furan is an organic compound that belongs to the furan family. It is a colorless liquid that has a sweet and fruity odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du furane occupent une place particulière dans le domaine de la chimie médicinale . Ils présentent un large éventail de caractéristiques biologiques et pharmacologiques avantageuses, et par conséquent, ils ont été utilisés comme médicaments dans un certain nombre de domaines distincts de la maladie . Des composés contenant du furane ont été utilisés pour créer de nombreux agents antibactériens novateurs .
Médicaments antimicrobiens
Les composés contenant du furane sont l'un des outils les plus puissants dans la lutte contre les infections causées par des souches bactériennes . Il est urgent de trouver de nouveaux composés antimicrobiens pour traiter les maladies multi-résistantes avec des mécanismes d'action distincts .
Avantages thérapeutiques
Le furane présente divers avantages thérapeutiques, tels que anti-ulcéreux, diurétique, relaxant musculaire, anti-protozoaire, antibactérien ou antifongique ou antiviral, anti-inflammatoire, analgésique, antidépresseur, anti-anxiolytique, anti-parkinsonien, antiglaucome, antihypertenseur, anti-âge et anticancéreux .
Synthèse des dérivés du furane
Les dérivés du furane peuvent être synthétisés en utilisant la réaction de couplage croisé de Suzuki–Miyaura . Cette méthode part du 2-bromo-5-nitro furane avec l'acide 2-hydroxy phénylboronique sous irradiation micro-ondes en présence de Pd(PPh 3) 4 /K 2 CO 3 .
Réaction de Friedel-Crafts
Le 2-méthoxyméthylfurane subit une réaction de Friedel-Crafts avec les nitroalcènes catalysée par des complexes de bis(oxazoline) liés à la diphénylamine-Zn(OTf) 2 .
Bioconversion du HMF en 2,5 diformylfurane
Dans des rapports récents, Trichoderma atroviride (Lac +), un champignon génétiquement modifié, a atteint des niveaux élevés de bioconversion du HMF en 2,5 diformylfurane avec un rendement de 58%
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a furanic derivative, and furanic compounds are known for their reactivity . .
Mode of Action
Furanic compounds are generally known for their reactivity
Biochemical Pathways
Furanic compounds are known to be involved in various biological transformations . For instance, furfural, a furanic compound, can be bioconverted to 2,5-diformylfuran . The specific pathways affected by 2-(Methoxymethyl)furan remain to be identified.
Analyse Biochimique
Biochemical Properties
2-(Methoxymethyl)furan plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-(Methoxymethyl)furan and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules such as DNA, proteins, and lipids . These interactions can result in various biochemical outcomes, including enzyme inhibition or activation, and the modulation of metabolic pathways.
Cellular Effects
The effects of 2-(Methoxymethyl)furan on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, 2-(Methoxymethyl)furan can modulate cell signaling pathways, influencing gene expression and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and detoxification pathways . At higher concentrations, 2-(Methoxymethyl)furan may induce cytotoxic effects, leading to cell death through mechanisms such as apoptosis or necrosis. The compound’s impact on cell function is also evident in its ability to alter mitochondrial function, thereby affecting cellular energy metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-(Methoxymethyl)furan involves its interaction with various biomolecules within the cell. One of the primary mechanisms is the binding of 2-(Methoxymethyl)furan to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS) and other reactive intermediates . These reactive species can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, 2-(Methoxymethyl)furan can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses to stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methoxymethyl)furan have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(Methoxymethyl)furan can undergo oxidative degradation, leading to the formation of various degradation products . These degradation products may have distinct biological activities, further complicating the temporal effects of the compound. Long-term exposure to 2-(Methoxymethyl)furan has been associated with persistent oxidative stress and alterations in cellular homeostasis.
Dosage Effects in Animal Models
The effects of 2-(Methoxymethyl)furan in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver . At higher doses, 2-(Methoxymethyl)furan can induce toxic effects, including liver damage, oxidative stress, and genotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of dose-dependent studies to understand the safety and efficacy of 2-(Methoxymethyl)furan in biological systems.
Metabolic Pathways
2-(Methoxymethyl)furan is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of reactive intermediates and metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux of 2-(Methoxymethyl)furan can influence the levels of key metabolites, impacting cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of 2-(Methoxymethyl)furan within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, 2-(Methoxymethyl)furan can interact with intracellular proteins, influencing its localization and accumulation. The distribution of 2-(Methoxymethyl)furan within tissues is also dependent on its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 2-(Methoxymethyl)furan is influenced by its chemical structure and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Post-translational modifications and targeting signals may direct 2-(Methoxymethyl)furan to specific organelles, affecting its activity and function. The localization of 2-(Methoxymethyl)furan within subcellular compartments can have significant implications for its biological effects and mechanisms of action.
Propriétés
IUPAC Name |
2-(methoxymethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANSPRKOWQQXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065581 | |
| Record name | Furan, 2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to yellow liquid; Airy, roasted coffee aroma | |
| Record name | Furfuryl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
134.00 to 135.00 °C. @ 760.00 mm Hg | |
| Record name | 2-(Methoxymethyl)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in ether, Soluble (in ethanol) | |
| Record name | Furfuryl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.013-1.019 | |
| Record name | Furfuryl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
13679-46-4 | |
| Record name | 2-(Methoxymethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfuryl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methoxymethyl)furan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2-(methoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFURYL METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRM754RXFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(Methoxymethyl)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Furfuryl methyl ether (2-(Methoxymethyl)furan) according to current research?
A: Furfuryl methyl ether (FME) is primarily investigated as a potential bio-based fuel component. [] It can be produced through the catalytic reductive etherification of furfural, a platform chemical derived from renewable resources. [] Additionally, FME is a significant volatile compound found in various coffee products. Its concentration is influenced by the type of coffee and the brewing method used. []
Q2: How does water hardness affect the presence of Furfuryl methyl ether in brewed coffee?
A: Studies indicate that water hardness can influence the concentration of volatile compounds, including FME, in brewed coffee. Specifically, medium hard water has been shown to yield the highest number of volatile compounds, with FME being one of them. [, ] This suggests that the mineral content of water plays a role in extracting and retaining these flavor compounds during the brewing process.
Q3: Are there any known toxicological concerns related to Furfuryl methyl ether?
A3: While the provided research focuses on FME's applications as a fuel and its presence in food, toxicological information is limited within these studies. Further research is necessary to thoroughly evaluate its safety profile and potential adverse effects.
Q4: What catalytic processes are relevant to Furfuryl methyl ether production?
A: The production of FME from furfural involves a catalytic reductive etherification reaction. [] This process often utilizes heterogeneous catalysts, with palladium on charcoal exhibiting promising selectivity towards FME formation. [] The choice of catalyst and reaction conditions significantly influences the yield and selectivity of FME production.
Q5: Can the structure of Furfuryl methyl ether be modified to enhance its properties for specific applications?
A: While the provided research doesn't directly explore structural modifications of FME, it highlights that the fungistatic activity of nitrofuran derivatives, a class of compounds structurally related to FME, is influenced by their substituents. [] This suggests that modifying the FME structure could potentially alter its properties and enhance its suitability for specific applications.
Q6: How stable is Furfuryl methyl ether under different conditions?
A6: The research papers primarily focus on FME production and its presence in coffee. Information regarding its stability under various conditions, such as temperature, pH, or exposure to light, is not extensively discussed. Further investigation is needed to understand its stability profile and potential degradation pathways.
Q7: What analytical techniques are commonly employed to identify and quantify Furfuryl methyl ether?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing volatile compounds, including FME, in complex mixtures like coffee. [] Headspace liquid-phase micro-extraction (HS-LPME) can be employed as a pre-treatment method to extract and concentrate FME before GC-MS analysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















